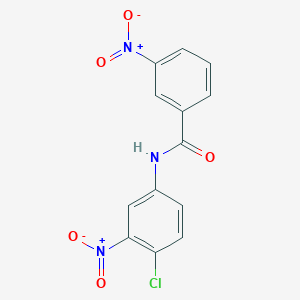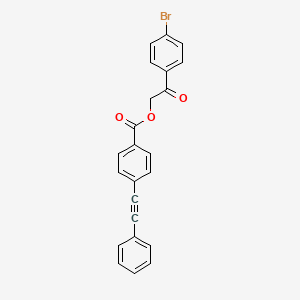
5-(2,6-dichlorobenzylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one
Vue d'ensemble
Description
5-(2,6-dichlorobenzylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one, also known as DCT, is a synthetic compound that belongs to the thiazolidin-4-one family. DCT has been widely studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and pharmacology.
Mécanisme D'action
The mechanism of action of 5-(2,6-dichlorobenzylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in the body. 5-(2,6-dichlorobenzylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, 5-(2,6-dichlorobenzylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one can induce apoptosis (programmed cell death) in cancer cells and reduce inflammation in the body.
Biochemical and Physiological Effects
5-(2,6-dichlorobenzylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one has been shown to exhibit various biochemical and physiological effects in the body. It has been demonstrated to induce cell cycle arrest and apoptosis in cancer cells, inhibit the growth of fungi and bacteria, and reduce inflammation in animal models. 5-(2,6-dichlorobenzylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one has also been shown to improve glucose metabolism and insulin sensitivity in diabetic animals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 5-(2,6-dichlorobenzylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one is its broad spectrum of biological activities, which makes it a promising candidate for drug discovery and development. 5-(2,6-dichlorobenzylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one is also relatively easy to synthesize, and its chemical structure can be easily modified to improve its potency and selectivity. However, one of the limitations of 5-(2,6-dichlorobenzylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one is its low solubility in water, which can make it challenging to use in some experimental settings.
Orientations Futures
There are several future directions for research on 5-(2,6-dichlorobenzylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one. One area of interest is the development of 5-(2,6-dichlorobenzylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one-based drugs for the treatment of cancer and other diseases. Researchers are also investigating the potential of 5-(2,6-dichlorobenzylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one as a biomarker for disease diagnosis and prognosis. Additionally, there is ongoing research into the mechanism of action of 5-(2,6-dichlorobenzylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one and its interactions with various enzymes and signaling pathways in the body. Finally, there is a need for further studies to investigate the safety and toxicity of 5-(2,6-dichlorobenzylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one in animal models and humans.
In conclusion, 5-(2,6-dichlorobenzylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one is a synthetic compound that has shown promise for its potential applications in medicinal chemistry, drug discovery, and pharmacology. Its broad spectrum of biological activities, including anticancer, antifungal, antibacterial, and anti-inflammatory properties, make it a promising candidate for further research. While there are still many unanswered questions about the mechanism of action and safety of 5-(2,6-dichlorobenzylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one, ongoing research is likely to shed more light on its potential as a therapeutic agent in the future.
Applications De Recherche Scientifique
5-(2,6-dichlorobenzylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to possess a broad spectrum of biological activities, including anticancer, antifungal, antibacterial, and anti-inflammatory properties. 5-(2,6-dichlorobenzylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one has also been investigated for its potential as a novel therapeutic agent for the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease.
Propriétés
IUPAC Name |
(5Z)-5-[(2,6-dichlorophenyl)methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NOS2/c19-14-7-4-8-15(20)13(14)11-16-17(22)21(18(23)24-16)10-9-12-5-2-1-3-6-12/h1-8,11H,9-10H2/b16-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAOAXIHHKDTTDK-WJDWOHSUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C(=CC3=C(C=CC=C3Cl)Cl)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCN2C(=O)/C(=C/C3=C(C=CC=C3Cl)Cl)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,6-Dichloro-benzylidene)-3-phenethyl-2-thioxo-thiazolidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl 5-({[4-(acetylamino)phenyl]amino}methyl)-1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B4749312.png)
![4-benzyl-1-[(2-fluorobenzyl)sulfonyl]piperidine](/img/structure/B4749319.png)
![3-ethyl-1-methyl-5-[(5-methyl-2-furyl)methylene]-2-thioxo-4-imidazolidinone](/img/structure/B4749333.png)
![methyl 3-{[(3-methyl-1-piperidinyl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B4749336.png)
![N-[3-(4-fluorophenyl)propyl]-2-(methylthio)benzamide](/img/structure/B4749337.png)
![ethyl (2-{[(2,4-dichlorophenyl)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B4749343.png)

![1-[(3,5-dimethylphenoxy)methyl]-N-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4749351.png)
![N-(2,3-dimethylphenyl)-2-[4-(1H-pyrrol-1-yl)benzoyl]hydrazinecarboxamide](/img/structure/B4749357.png)


![N-(4-oxo-4H-1,3-benzothiazin-2-yl)-2-[(5-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)thio]acetamide](/img/structure/B4749386.png)
![N-{2-[(benzylamino)carbonyl]phenyl}-2-iodobenzamide](/img/structure/B4749392.png)